Boc-D-Pen(Mob)-OH

Peptide Synthesis Conformational Constraint Opioid Peptides

Boc-D-Pen(Mob)-OH integrates D-penicillamine into peptides via orthogonal Boc (Nα) and Mob (thiol) protection. This dual strategy ensures site-specific incorporation and prevents disulfide scrambling, yielding high-purity, conformationally constrained peptides. Ideal for overcoming aggregation in Boc-SPPS and exploring D-amino acid stereochemistry. Essential for conotoxins, cyclotides, and metalloenzyme mimics.

Molecular Formula C18H27NO5S
Molecular Weight 369.5 g/mol
CAS No. 106306-57-4
Cat. No. B558468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Pen(Mob)-OH
CAS106306-57-4
SynonymsBoc-beta; beta-dimethyl-D-Cys(Mob)-OH
Molecular FormulaC18H27NO5S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC
InChIInChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
InChIKeyNEUHEEDQLRFEIM-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Pen(Mob)-OH (CAS 106306-57-4) – Protected D-Penicillamine Building Block for Orthogonal Peptide Synthesis


Boc-D-Pen(Mob)-OH (CAS 106306-57-4, molecular formula C18H27NO5S, molecular weight 369.48) is a fully protected D-penicillamine derivative utilized as a key building block in solid-phase peptide synthesis (SPPS). It features two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group for temporary Nα-amine protection and a 4-methoxybenzyl (Mob) group for permanent thiol (sulfhydryl) protection on the β,β-dimethylcysteine (penicillamine) side chain . This dual-protection strategy enables sequential deprotection and site-specific incorporation of D-penicillamine residues into complex peptides, particularly those requiring disulfide bond formation or conformational constraint .

Why Boc-D-Pen(Mob)-OH Cannot Be Substituted by Generic Analogs in Peptide Synthesis


Substitution of Boc-D-Pen(Mob)-OH with alternative protected penicillamine or cysteine derivatives introduces distinct chemical liabilities that can derail synthetic workflows. The orthogonal protecting group scheme (Boc for Nα, Mob for S) is carefully balanced; changing the N-terminal protecting group to Fmoc alters the entire synthetic strategy, while switching the S-protecting group (e.g., to Acm or Trt) modifies deprotection kinetics and can lead to disulfide scrambling or incomplete deprotection [1]. Furthermore, the D-configuration of penicillamine is essential for achieving desired conformational constraints and biological activity in many peptide designs . Substituting with L-penicillamine analogs (e.g., Boc-Pen(Mob)-OH, CAS 120944-75-4) or D-cysteine derivatives (e.g., Boc-D-Cys(Mob)-OH) yields peptides with altered stereochemistry or side-chain geometry, fundamentally changing molecular recognition and pharmacological properties [2].

Quantitative Differentiation of Boc-D-Pen(Mob)-OH Against Closest Analogs


D-Configuration of Penicillamine Enhances Peptide Conformational Rigidity and Biological Activity

The D-configuration of penicillamine in Boc-D-Pen(Mob)-OH is critical for achieving high receptor affinity and functional activity in constrained peptide analogs. In a direct comparison, cyclic biphalin analogues containing D-penicillamine residues exhibited significantly enhanced μ- and δ-opioid receptor binding compared to L-penicillamine-containing analogues [1]. This stereochemical distinction translates into measurable differences in biological potency, underscoring the necessity of selecting the D-isomer over the L-isomer (e.g., Boc-Pen(Mob)-OH, CAS 120944-75-4) for targeted peptide design.

Peptide Synthesis Conformational Constraint Opioid Peptides Receptor Affinity

Boc N-Terminal Protection Enables HF-Based Cleavage Protocols for Difficult Sequences

The Boc protecting group on Boc-D-Pen(Mob)-OH mandates the use of Boc/Bzl solid-phase peptide synthesis (SPPS) chemistry, which is preferred over Fmoc/tBu chemistry for long, difficult, or aggregation-prone peptide sequences . While Fmoc-based strategies dominate due to milder deprotection conditions, Boc chemistry offers superior performance for sequences that are acid-sensitive or prone to side reactions under Fmoc deprotection (piperidine) conditions. Specifically, Boc chemistry utilizes hydrofluoric acid (HF) for final cleavage, a harsh but highly effective method that minimizes aspartimide formation and improves crude peptide purity for certain challenging sequences [1].

SPPS Boc Chemistry Difficult Sequences HF Cleavage

Mob Thiol Protection is More Labile than Acm, Reducing Scrambling Risk

The Mob (4-methoxybenzyl) thiol protecting group in Boc-D-Pen(Mob)-OH is significantly more labile than the Acm (acetamidomethyl) group under standard deprotection conditions, offering a distinct advantage in multi-disulfide peptide synthesis. Studies on cysteine protecting group lability in TFA/TIS (98:2) reveal a clear order: Cys(Mob) > Cys(Acm) > Cys(tBu), with Cys(Mob) being 'especially labile' [1]. Furthermore, in the synthesis of μ-conotoxin KIIIA, prioritizing Mob cleavage over Acm cleavage resulted in fewer disulfide bond scrambling events and a higher yield of the correctly folded isomer [2].

Disulfide Bond Formation Protecting Group Lability Orthogonal Deprotection Peptide Folding

Quantified Purity and Procurement Specifications Enable Reproducible Synthesis

Reproducibility in peptide synthesis relies on well-characterized building blocks with documented purity and physical constants. Boc-D-Pen(Mob)-OH is commercially available with purity specifications ranging from ≥98.0% (TLC) to ≥99% (HPLC) , and well-defined physical properties including melting point (113-115°C) and specific optical rotation ([α]20D = -13 ± 1° (c=1.067, MeOH)) . These quality metrics allow researchers to verify batch-to-batch consistency and troubleshoot synthesis failures, providing a procurement advantage over less rigorously characterized analogs.

Analytical Quality Control Procurement Reproducibility Peptide Synthesis

Targeted Applications of Boc-D-Pen(Mob)-OH in Peptide Synthesis and Drug Discovery


Synthesis of Conformationally Constrained Disulfide-Rich Peptides

Boc-D-Pen(Mob)-OH is ideally suited for incorporating D-penicillamine residues into peptides that require conformational constraint via disulfide bonds. The Mob protecting group's high lability facilitates selective deprotection and directed disulfide bond formation, minimizing scrambling and maximizing yield of the correctly folded isomer [1]. This is critical for the synthesis of peptide toxins (conotoxins), cyclotides, and other disulfide-rich scaffolds where precise disulfide connectivity determines biological activity.

Construction of D-Amino Acid-Containing Peptide Libraries for Drug Discovery

The D-configuration of penicillamine in Boc-D-Pen(Mob)-OH is essential for generating peptide libraries that explore the enhanced stability and altered pharmacology conferred by D-amino acids [1]. D-Penicillamine-containing peptides are resistant to proteolytic degradation and can adopt unique conformations that improve target binding and pharmacokinetic properties. This building block enables systematic exploration of stereochemical effects in peptide-based drug candidates.

Difficult or Aggregation-Prone Peptide Sequences via Boc Chemistry

For peptide sequences that fail under standard Fmoc SPPS due to aggregation, aspartimide formation, or base sensitivity, Boc-D-Pen(Mob)-OH provides a gateway to the alternative Boc/Bzl synthetic strategy . The Boc group's acid-lability and the harsh HF cleavage conditions of Boc chemistry can overcome sequence-specific challenges, enabling successful synthesis of otherwise inaccessible peptide targets.

Synthesis of Peptide-Metal Complexes and Metalloenzyme Mimics

D-Penicillamine is a well-known metal chelator, and its incorporation into peptides via Boc-D-Pen(Mob)-OH can create peptide-metal complexes with unique catalytic or structural properties [2]. Applications include the design of metalloenzyme mimics, metal-responsive biomaterials, and peptide-based sensors for heavy metal detection.

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